
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol
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Overview
Description
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C10H13BrO3 It is a derivative of phenol, featuring bromine, ethoxy, and methoxy substituents on the aromatic ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxy-4-methoxyphenol, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Reaction Types
The compound undergoes diverse chemical transformations due to its functional groups (bromine, ethoxy, methoxy, and hydroxyl). Key reaction pathways include:
1.1 Oxidation Reactions
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Mechanism : Oxidation of the hydroxyl group or adjacent carbon chains.
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Conditions : Acidic/basic media with oxidizing agents (e.g., Co(OAc)₂·4H₂O, NaOH, O₂).
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Products : Formation of carbonyl derivatives (e.g., benzaldehyde analogs) .
1.2 Nucleophilic Substitution
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Mechanism : Replacement of the bromine atom by nucleophiles (e.g., hydroxide, amines).
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Conditions : Basic conditions (e.g., NaOH, Et₃N) or polar aprotic solvents.
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Products : Substituted phenolic derivatives.
1.3 Elimination Reactions
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Mechanism : Loss of water or other leaving groups to form conjugated systems.
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Conditions : Acidic catalysis (e.g., H₂SO₄) or heat.
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Products : Dehydrogenated derivatives with aromatic stabilization.
Reaction Mechanisms
The bromine atom acts as a leaving group in substitution reactions, while the hydroxyl group facilitates oxidation or elimination. The ethoxy and methoxy groups influence reactivity through electron-donating effects, stabilizing intermediates.
Oxidation
Reagents/Conditions | Products | Yield/Notes |
---|---|---|
Co(OAc)₂·4H₂O (1.0 mol%), NaOH (4.0 equiv), O₂, MeOH, reflux (60 h) | 3-Bromo-4-hydroxybenzaldehyde (2a) | 71% yield |
Nucleophilic Substitution
Reagents/Conditions | Products | Yield/Notes |
---|---|---|
NaOH, Et₃N, polar aprotic solvent | Substituted phenolic derivatives (e.g., hydroxybenzaldehyde analogs) | Depends on nucleophile |
Elimination
Reagents/Conditions | Products | Yield/Notes |
---|---|---|
H₂SO₄, heat | Dehydrogenated phenolic derivatives | Requires optimization for selectivity |
Research Findings and Trends
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Kinetic Studies : Bromine’s electron-withdrawing effect accelerates substitution reactions compared to unsubstituted analogs.
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Catalyst Optimization : Co(OAc)₂·4H₂O enhances oxidation efficiency in methanol under reflux .
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Regioselectivity : Substitution reactions preferentially target the bromine due to its strong leaving-group ability.
Scientific Research Applications
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanol
- (3-Bromo-4,5-dimethoxyphenyl)methanol
- (3-Bromo-4-ethoxyphenyl)methanol
Uniqueness
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups provides distinct electronic and steric effects compared to similar compounds, potentially leading to different chemical behaviors and applications.
Biological Activity
The compound (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is a brominated phenolic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and two methoxy groups on a phenolic ring, which may influence its reactivity and biological interactions. The presence of the ethoxy group further modifies its solubility and binding characteristics.
Antimicrobial Activity
Research indicates that brominated phenols, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing antimicrobial agents .
Antioxidant Properties
Bromophenols are known for their antioxidant capabilities. The presence of multiple hydroxyl groups in related compounds has been linked to enhanced radical scavenging activity. A comparative analysis showed that compounds with similar structural motifs could protect cellular systems from oxidative stress, indicating that this compound may possess comparable properties .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of various bromophenolic compounds on cancer cell lines. For instance, derivatives with structural similarities to this compound were shown to inhibit cell proliferation in glioblastoma models. Such findings suggest potential applications in cancer therapy .
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets, including enzymes and receptors. The bromine atom may enhance binding affinity due to its electronegativity, while the methoxy groups could modulate the compound's lipophilicity and cellular uptake .
Case Studies
- Antimicrobial Efficacy : A study tested the antimicrobial activity of various brominated phenols against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
- Cytotoxicity in Cancer Cells : Research involving the U-87 glioblastoma cell line showed that certain bromophenolic compounds led to a reduction in cell viability by over 70% at concentrations of 100 µM, highlighting their potential as anticancer agents.
Data Tables
Properties
Molecular Formula |
C10H13BrO3 |
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Molecular Weight |
261.11 g/mol |
IUPAC Name |
(3-bromo-5-ethoxy-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5,12H,3,6H2,1-2H3 |
InChI Key |
WQYUSWBQZAPZSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OC |
Origin of Product |
United States |
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